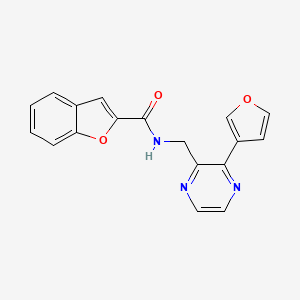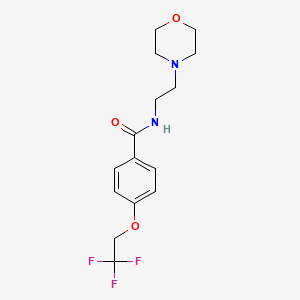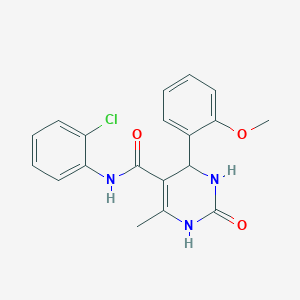![molecular formula C22H21ClN2O3S B2718763 4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine CAS No. 478262-72-5](/img/structure/B2718763.png)
4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyridine ring, a chlorophenyl group, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate diol and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Chemical Biology: It is used as a probe in chemical biology to study various biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-{3-[(4-Bromophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine: Similar structure but with a bromine atom instead of chlorine.
4-{3-[(4-Methylphenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine: Similar structure but with a methyl group instead of chlorine.
4-{3-[(4-Nitrophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-15-20(17-5-3-2-4-6-17)24-22(25-11-13-28-14-12-25)21(16)29(26,27)19-9-7-18(23)8-10-19/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYNNPUVJTSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B2718682.png)
![N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2718683.png)
![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)




![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2718701.png)
![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)

